(4-Methyl-3-fluorobenzyl)hydrazine hydrochloride
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Overview
Description
(4-Methyl-3-fluorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H12ClFN2 and a molecular weight of 190.65 g/mol . This compound is characterized by the presence of a methyl group, a fluorine atom, and a hydrazine moiety attached to a benzyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-fluorobenzyl)hydrazine hydrochloride typically involves the reaction of 4-methyl-3-fluorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-3-fluorobenzyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazones or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield azides, while reduction can produce hydrazones .
Scientific Research Applications
(4-Methyl-3-fluorobenzyl)hydrazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of (4-Methyl-3-fluorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. The exact molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylbenzyl)hydrazine hydrochloride
- (3-Fluorobenzyl)hydrazine hydrochloride
- (4-Methyl-3-chlorobenzyl)hydrazine hydrochloride
Uniqueness
(4-Methyl-3-fluorobenzyl)hydrazine hydrochloride is unique due to the presence of both a methyl group and a fluorine atom on the benzyl ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence the compound’s reactivity and biological activity .
Properties
Molecular Formula |
C8H12ClFN2 |
---|---|
Molecular Weight |
190.64 g/mol |
IUPAC Name |
(3-fluoro-4-methylphenyl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H11FN2.ClH/c1-6-2-3-7(5-11-10)4-8(6)9;/h2-4,11H,5,10H2,1H3;1H |
InChI Key |
ZKDXYOYYSFFVCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNN)F.Cl |
Origin of Product |
United States |
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